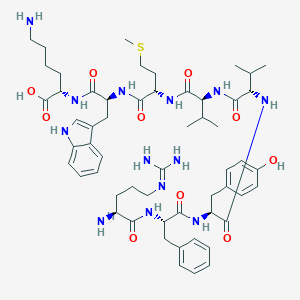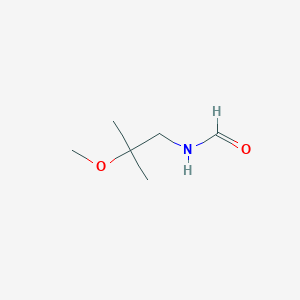
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
Übersicht
Beschreibung
“2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione” is an intermediate in the synthesis of N-[2-Aminoethyl] Pomalidomide TFA Salt, a thalidomide derivative, which is a potent inhibitor of TNF-α production .
Synthesis Analysis
The synthesis of related compounds involves several step reactions of substitution, click reaction, and addition reaction . For example, the 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Molecular Structure Analysis
The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS . The molecular formula of a related compound, “2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione”, is C13H9FN2O4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include substitution, click reaction, and addition reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione”, include a melting point of 254-256°C, a boiling point of 520.9±45.0 °C (Predicted), a density of 1.570±0.06 g/cm3 (Predicted), and solubility in Dichloromethane (Slightly, Heated), DMSO (Slightly) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Sun et al. (2022) focused on synthesizing novel pomalidomide linked with diphenylcarbamide derivatives using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, demonstrating their potential in suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in vitro (Sun et al., 2022).
Modulators in Antiproliferative Activity
- Liu et al. (2022) developed 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. These compounds showed potent antiproliferative activity against certain cell lines and inhibited TNF-α level in stimulated PMBC (Liu et al., 2022).
Antibacterial and Antifungal Agents
- Sankhe and Chindarkar (2021) synthesized new isoindoline-1,3-dione analogues and tested them for antibacterial and antifungal activities. Some analogues showed moderate biological activities, indicating potential as antimicrobial agents (Sankhe & Chindarkar, 2021).
Tyrosinase Inhibition Potency
- Then et al. (2018) synthesized 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated them for antioxidant and antityrosinase properties, with some showing higher tyrosinase inhibitory activity than the control (Then et al., 2018).
Optoelectronic Properties
- Mane et al. (2019) focused on the synthesis and computational studies of 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives for their potential optoelectronic applications (Mane et al., 2019).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
- Šmelcerović et al. (2013) evaluated morpholine-2,5-diones for inhibitory activity against xanthine oxidase and for anti-inflammatory response, showing promise in the treatment of conditions like gout (Šmelcerović et al., 2013).
Herbicidal Activity
- Huang et al. (2005) synthesized and tested compounds for herbicidal activity, identifying potent protox-inhibiting herbicides (Huang et al., 2005).
Protoporphyrinogen Oxidase Inhibitors
- Gao et al. (2019) designed and synthesized phthalimide derivatives as potent protoporphyrinogen oxidase inhibitors, showing significant herbicidal efficacy (Gao et al., 2019).
Crystal Structure Characterization
- Dioukhane et al. (2021) used 2D NMR spectroscopy to characterize the structure of isoindoline-1,3-dione derivative, contributing to our understanding of these compounds' molecular structure (Dioukhane et al., 2021).
Antimicrobial Studies
- Ghabbour and Qabeel (2016) focused on the structure and antimicrobial activity of 2-(3-(4- phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, contributing to the field of antimicrobial research (Ghabbour & Qabeel, 2016).
Wirkmechanismus
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
This compound acts as a functionalized cereblon ligand . It interacts with its target, CRBN, leading to the ubiquitination of the target protein . This interaction results in the degradation of the target protein through the protein degradation pathway .
Biochemical Pathways
The compound affects the protein degradation pathway . By interacting with CRBN, it leads to the ubiquitination and subsequent degradation of the target protein . This process is part of the targeted protein degradation technology (PROTAC), which has become a hot issue in the field of medicinal chemistry .
Result of Action
The result of the compound’s action is the degradation of the target protein .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRCAGKHAZRSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940816 | |
| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19171-18-7 | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19171-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitrothalidomide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindol-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROTHALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH13HKS17A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)





![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)
![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)





